3-Methyl-3-((phenylsulfinyl)methyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-((phenylsulfinyl)methyl)oxetane is an organic compound featuring a four-membered oxetane ring with a phenylsulfinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the phenylsulfinylmethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often relies on scalable cyclization reactions and the use of robust catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-((phenylsulfinyl)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone under oxidative conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.
Major Products Formed
Oxidation: Phenylsulfonylmethyl oxetane.
Reduction: Phenylthiomethyl oxetane.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-((phenylsulfinyl)methyl)oxetane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenylsulfinyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfinyl group can modulate the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Another oxetane derivative with a hydroxymethyl group instead of a phenylsulfinyl group.
3-Phenyl-3-((phenylsulfonyl)methyl)oxetane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
3-Methyl-3-((phenylsulfinyl)methyl)oxetane is unique due to its specific combination of the oxetane ring and the phenylsulfinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-(benzenesulfinylmethyl)-3-methyloxetane |
InChI |
InChI=1S/C11H14O2S/c1-11(7-13-8-11)9-14(12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
PJJNKTKKDHYKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.